molecular formula C18H14ClFN2OS B2584448 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide CAS No. 895779-48-3

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide

Cat. No.: B2584448
CAS No.: 895779-48-3
M. Wt: 360.83
InChI Key: XFDLZJWSVZIKNQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiazole ring, and a 4-fluorobenzamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a thiazole derivative.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 4-fluorobenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., reflux conditions).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Thiazole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the 4-chlorophenyl and 4-fluorobenzamide groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide can be compared with other thiazole derivatives, such as:

    N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide: This compound differs by having a methyl group instead of a fluorine atom, which may affect its biological activity and binding properties.

    N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-chlorobenzamide: The presence of an additional chlorine atom can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-14-5-1-13(2-6-14)18-22-16(11-24-18)9-10-21-17(23)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDLZJWSVZIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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